molecular formula C13H22ClN5 B12232650 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12232650
M. Wt: 283.80 g/mol
InChI Key: MJNJGDSQTVZKFG-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine hydrochloride is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biomedical applications. The compound’s structure includes ethyl and methyl substituents at specific positions on both pyrazole rings, which influence its electronic properties, steric hindrance, and interaction with biological targets.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-9-12(11(4)16-17)14-8-13-10(3)7-15-18(13)6-2;/h7,9,14H,5-6,8H2,1-4H3;1H

InChI Key

MJNJGDSQTVZKFG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(C=NN2CC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-methylpyrazole with ethyl bromide under basic conditions to form the ethylated product. This intermediate is then reacted with 2-ethyl-4-methylpyrazole-3-carbaldehyde in the presence of a reducing agent to yield the final amine product. The hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Corresponding pyrazole ketones or carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine
  • Structural Differences : Replaces one pyrazole ring with a pyridine ring and introduces a cyclopropyl group instead of ethyl/methyl substituents.
  • However, reduced lipophilicity (logP) is expected due to the polar pyridine moiety .
  • Synthesis : Synthesized via copper-catalyzed coupling (35°C, 2 days) with a 17.9% yield, contrasting with the target compound’s likely lower efficiency due to steric bulk .
2.1.2 1-(Difluoromethyl)-3-Methylpyrazol-4-Amine Hydrochloride
  • Structural Differences: Simpler monopyrazole structure with a difluoromethyl group at position 1.
  • Impact : Fluorination increases electronegativity and metabolic resistance but reduces steric bulk. The molar mass (183.59 g/mol) is significantly lower than the target compound’s estimated mass (~300–350 g/mol) .
  • Applications : Likely optimized for CNS penetration due to fluorine’s small size and polarity, whereas the target compound’s bis-pyrazole structure may favor peripheral tissue targeting.
2.1.3 1-Ethyl-N-[(5-Methyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-4-Amine
  • Structural Differences : Substitutes the 2-ethyl-4-methylpyrazole ring with a 5-methylpyrazole group.
  • Impact : Altered substituent positions modify steric interactions and hydrogen-bonding capacity. For example, the 2-ethyl group in the target compound may hinder rotation around the methylene bridge, affecting conformational flexibility .

Physicochemical Properties

Property Target Compound N-Cyclopropyl Analogue Difluoromethyl Analogue
Molecular Formula Likely C₁₄H₂₂ClN₅ C₁₂H₁₅N₅ C₅H₈ClF₂N₃
Molar Mass (g/mol) ~320–350 (estimated) 229.29 183.59
Key Substituents Ethyl, methyl (both rings) Cyclopropyl, pyridine Difluoromethyl
Solubility (Polarity) High (hydrochloride salt) Moderate (neutral amine) High (hydrochloride salt)
logP (Estimated) 2.5–3.0 1.8–2.2 1.0–1.5

Computational and Graph-Based Comparisons

emphasizes graph-theoretical methods for structural similarity assessment. The target compound’s two pyrazole rings and methylene bridge create a unique topology distinct from monocyclic analogues. Graph isomorphism algorithms would classify it as a “scaffold-hop” variant of simpler pyrazole amines, with key differences in node connectivity (e.g., substituent positions) .

Biological Activity

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its molecular formula is C13H22ClN5C_{13}H_{22}ClN_{5} with a molecular weight of approximately 283.80 g/mol. This article provides an overview of the biological activity of this compound, including data tables, relevant case studies, and detailed research findings.

Structural Characteristics

The compound features a complex arrangement of nitrogen-containing heterocycles, specifically pyrazoles, which are known for their diverse biological activities. The structural uniqueness arises from the combination of ethyl and methyl substituents on the pyrazole rings, contributing to its potential efficacy in various biological applications.

Property Value
Common Name1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
CAS Number1856055-21-8
Molecular FormulaC13H22ClN5
Molecular Weight283.80 g/mol

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the effect of varying concentrations of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride on DLD1 human colon cancer cells. The results indicated a dose-dependent increase in multipolar mitoses at concentrations above 15 μM.

Concentration (μM) % Multipolar Mitoses
05
58
1012
1521

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, the compound was tested against PKMYT1. The IC50 values were determined through enzymatic assays to evaluate its potency.

Compound IC50 (μM)
1-Ethyl-N-[...]-3-Methylpyrazol-4-Amine; HCl0.69
Control Compound>10

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